molecular formula C9H13NO3S B1455784 2-(4-Methoxyphenyl)ethane-1-sulfonamide CAS No. 76653-15-1

2-(4-Methoxyphenyl)ethane-1-sulfonamide

Cat. No. B1455784
CAS RN: 76653-15-1
M. Wt: 215.27 g/mol
InChI Key: RRJBARRRFGZDIX-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 76653-15-1 . It has a molecular weight of 215.27 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-methoxyphenyl)ethanesulfonamide . The InChI code is 1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) .

Scientific Research Applications

Computational Chemistry and Drug Design

  • Field : Computational Chemistry and Drug Design .
  • Application : Sulfonamides are a major building block for many therapeutic molecules and natural products . They have extensive applications in medicinal and synthetic chemistry .
  • Method : A novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .
  • Results : The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound extended hydrogen bonds with residues Gly143 and Cys145 of SARS Coronavirus Main Proteinase (3CLpro), with a docking score of 8.70 using Glide 5.5 software .

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

  • Field : Organic Chemistry .
  • Application : Sulfenamides, sulfinamides, and sulfonamides have been widely applied as building blocks in medical chemistry . They have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .
  • Method : Oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .
  • Results : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBARRRFGZDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(4-Methoxyphenyl)ethane-1-sulfonamide

Citations

For This Compound
1
Citations
J Soley, SD Taylor - The Journal of Organic Chemistry, 2021 - ACS Publications
The synthesis of β-hydroxy-α,α-difluorosulfonamides was achieved by reacting difluoromethanesulfonamides with KHMDS in the presence of an aldehyde or ketone. The reaction …
Number of citations: 5 pubs.acs.org

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